molecular formula C14H11Cl3N2OS B2881617 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide CAS No. 924133-96-0

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide

Cat. No. B2881617
CAS RN: 924133-96-0
M. Wt: 361.67
InChI Key: PZZKSRGAHWRMKA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), an acetamide group (a combination of acetic acid and ammonia), and multiple chloro substituents. Compounds with similar structures are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This can be analyzed using various spectroscopic techniques and compared with theoretical calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide exhibits intermolecular C—H⋯O interactions, forming zigzag chains along the b axis, as determined by Saravanan et al. (2016). This structural insight is crucial for understanding the compound's physical properties and potential interactions in biological systems Saravanan, K., Priya, K., Anand, S., Kabilan, S., & Selvanayagam, S. (2016).

Interactions and Assembly

Boechat et al. (2011) explored the structures of related acetamides, revealing complex intermolecular interactions such as N–H···O, N–H···N, and C–H···π, which contribute to the formation of three-dimensional arrays. These findings suggest potential for designing molecules with specific properties or interactions Boechat, N., Bastos, M., Maciel, L. C., Kover, W. B., Wardell, S., & Wardell, J. (2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) synthesized and studied benzothiazolinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE). Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) indicated promising binding affinities, suggesting potential biomedical applications Mary, Y., Yalcin, G., Mary, Y., Resmi, K. S., Thomas, R., Önkol, T., Kasap, E., & Yildiz, I. (2020).

Antibacterial Activity

Desai et al. (2008) synthesized and evaluated the antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines derivatives, providing insights into the potential of similar acetamide compounds in developing new antibacterial agents Desai, N., Shah, M., Bhavsar, A., & Saxena, A. (2008).

Nonlinear Optical Properties

Castro et al. (2017) focused on the nonlinear optical properties of crystalline acetamide structures, highlighting their potential in photonic devices such as optical switches and modulators. This research underscores the versatility of acetamide derivatives in various technological applications Castro, A. N., Osório, F., Ternavisk, R., Napolitano, H., Valverde, C., & Baseia, B. (2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures exhibit diverse biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could explore the potential uses of this compound in medicinal chemistry, given the diverse biological activities of similar compounds . Further studies could also investigate its synthesis, properties, and mechanism of action.

properties

IUPAC Name

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2OS/c1-2-5-19(13(20)7-15)14-18-12(8-21-14)9-3-4-10(16)11(17)6-9/h2-4,6,8H,1,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZKSRGAHWRMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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